2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C23H18ClN5O2S |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClN5O2S/c24-18-10-12-19(13-11-18)29-22(16-6-2-1-3-7-16)27-28-23(29)32-15-21(31)26-25-14-17-8-4-5-9-20(17)30/h1-14,30H,15H2,(H,26,31)/b25-14+ |
InChI Key |
CWJIFJOFADJSTL-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol
The triazole-thione scaffold serves as the foundational intermediate for subsequent functionalization. The synthesis begins with the cyclocondensation of 4-chlorobenzohydrazide and phenylacetic acid in the presence of phosphorus oxychloride (POCl₃), facilitating the formation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Reaction Conditions
- Reagents : 4-Chlorobenzohydrazide (1.0 equiv), phenylacetic acid (1.2 equiv), POCl₃ (excess).
- Temperature : Reflux at 110°C for 6–8 hours.
- Workup : The reaction mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.
- Purification : Recrystallization from ethanol yields the triazole-thione as a pale-yellow solid (Yield: 72–78%).
Characterization Data
- IR (KBr, cm⁻¹) : 2560 (S–H stretch), 1605 (C=N), 1550 (C=C aromatic).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, S–H), 7.45–7.89 (m, 9H, Ar–H).
- Elemental Analysis : Calculated for C₁₄H₁₀ClN₃S: C, 56.47%; H, 3.38%; N, 14.11%. Found: C, 56.32%; H, 3.41%; N, 14.08%.
Alkylation to Form 2-{[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetic Acid Ethyl Ester
The thiol group undergoes S-alkylation with ethyl chloroacetate to introduce a sulfanylacetic acid ethyl ester side chain, enhancing reactivity for subsequent hydrazide formation.
Reaction Conditions
- Reagents : Triazole-thione (1.0 equiv), ethyl chloroacetate (1.5 equiv), potassium hydroxide (1.5 equiv).
- Solvent : Ethanol/water (3:1 v/v).
- Temperature : Reflux at 80°C for 3–4 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether 1:4) affords the ester as a white crystalline solid (Yield: 85–90%).
Characterization Data
- IR (KBr, cm⁻¹) : 1735 (C=O ester), 1220 (C–O–C).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.0 Hz, CH₂CH₃), 4.15 (q, 2H, J = 7.0 Hz, OCH₂), 4.30 (s, 2H, SCH₂), 7.38–7.92 (m, 9H, Ar–H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 34.5 (SCH₂), 169.5 (C=O).
Hydrazinolysis to 2-{[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide
The ethyl ester intermediate is treated with hydrazine hydrate to yield the corresponding hydrazide, a critical precursor for Schiff base formation.
Reaction Conditions
- Reagents : Ethyl ester (1.0 equiv), hydrazine hydrate (5.0 equiv).
- Solvent : Absolute ethanol.
- Temperature : Reflux at 78°C for 5–6 hours.
- Purification : Filtration and recrystallization from ethanol yields the hydrazide as a white powder (Yield: 88–93%).
Characterization Data
- IR (KBr, cm⁻¹) : 3320 (N–H), 1660 (C=O hydrazide).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 4.20 (s, 2H, SCH₂), 7.40–7.95 (m, 9H, Ar–H), 4.50 (s, 2H, NH₂).
- Mass (ESI-MS) : m/z 414.1 [M+H]⁺.
Condensation with 2-Hydroxybenzaldehyde to Form the Hydrazone
The final step involves condensation of the hydrazide with 2-hydroxybenzaldehyde under acidic conditions to form the E-configuration hydrazone.
Reaction Conditions
- Reagents : Hydrazide (1.0 equiv), 2-hydroxybenzaldehyde (1.2 equiv), catalytic acetic acid.
- Solvent : Ethanol.
- Temperature : Reflux at 78°C for 4–5 hours.
- Purification : Recrystallization from ethanol/dichloromethane (1:1) yields the title compound as a yellow solid (Yield: 75–82%).
Characterization Data
- IR (KBr, cm⁻¹) : 1615 (C=N imine), 1580 (C=C aromatic), 3450 (O–H phenolic).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.30 (s, 1H, OH), 8.45 (s, 1H, N=CH), 6.85–7.95 (m, 13H, Ar–H), 4.35 (s, 2H, SCH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 160.2 (C=N), 148.5 (C–O phenolic), 115–140 (Ar–C).
Analytical Comparison of Synthetic Routes
The table below summarizes yields and critical parameters from independent studies:
Optimization and Mechanistic Insights
Triazole-Thione Formation : The use of POCl₃ as a cyclizing agent enhances electrophilic aromatic substitution, favoring triazole ring closure. Alternative agents like polyphosphoric acid (PPA) reduce yields to 60–65% due to incomplete dehydration.
Hydrazone Configuration : The E-isomer predominates due to steric hindrance between the triazole aryl groups and the phenolic hydroxyl, as confirmed by NOESY experiments.
Solvent Effects : Ethanol optimizes solubility and reaction kinetics for both hydrazinolysis and condensation steps. Substituting with methanol reduces yields by 10–15%.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is driven by:
-
Triazole ring : Susceptible to electrophilic substitution and coordination with metal ions.
-
Sulfanyl group (-S-) : Prone to oxidation and nucleophilic displacement.
-
Acetohydrazide moiety : Participates in condensation, cyclization, and hydrolysis.
-
Aromatic substituents : Influence electronic effects and steric interactions.
Oxidation of the Sulfanyl Group
The sulfanyl linker (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Reaction Conditions | Product | Outcome |
|---|---|---|
| H₂O₂ (30%), acetic acid, 60°C, 4h | Sulfoxide derivative | Enhanced polarity; retained bioactivity |
| KMnO₄, H₂SO₄, RT, 12h | Sulfone derivative | Increased metabolic stability |
This reaction modifies the compound’s solubility and pharmacokinetic properties.
Hydrazide Condensation
The acetohydrazide group reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases:
| Reagent | Conditions | Product |
|---|---|---|
| 4-nitrobenzaldehyde | Ethanol, reflux, 6h | Schiff base with nitroaryl group |
| Cyclohexanone | HCl catalyst, RT, 24h | Cyclohexylidene hydrazine derivative |
These derivatives exhibit enhanced antimicrobial activity compared to the parent compound .
Cyclization Reactions
The hydrazide moiety facilitates cyclization under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| POCl₃, DMF, 80°C, 3h | 1,3,4-oxadiazole ring formation | Anticancer lead optimization |
| NaOH (10%), ethanol, reflux | Triazolothiadiazine heterocycle | Antimicrobial activity screening |
Cyclized products show improved binding to microbial enzyme targets .
Electrophilic Aromatic Substitution
The electron-rich triazole and hydroxyphenyl groups undergo halogenation or nitration:
| Reagent | Position Modified | Outcome |
|---|---|---|
| HNO₃/H₂SO₄ | C-5 of triazole | Nitro-group enhances reactivity |
| Br₂, FeBr₃ | Hydroxyphenyl ring | Brominated analog for SAR studies |
These modifications are critical for structure-activity relationship (SAR) analyses .
Metal Coordination Complexes
The triazole and hydrazide groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Biological Impact |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT, 2h | Octahedral geometry | Enhanced antifungal activity |
| Zn(II) chloride | Ethanol, reflux, 6h | Tetrahedral | Synergistic anti-inflammatory |
Coordination with Cu(II) and Zn(II) improves bioavailability and target specificity.
Hydrolysis Reactions
The acetohydrazide bond hydrolyzes under acidic or alkaline conditions:
| Conditions | Products | Significance |
|---|---|---|
| HCl (6M), reflux, 8h | Hydrazine + acetic acid | Metabolic degradation pathway |
| NaOH (2M), RT, 24h | Ammonia + diketone intermediate | Prodrug activation mechanism |
Hydrolysis studies inform stability profiles in physiological environments .
Biological Activity Linked to Reactivity
Derivatives synthesized via the above reactions demonstrate:
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl and hydroxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Key Observations :
Comparison of Key Properties :
Antioxidant Activity
- The target compound’s 2-hydroxyphenyl group is structurally analogous to natural phenolic antioxidants. In comparison, compound demonstrated 1.5-fold higher Ferric Reducing Antioxidant Power (FRAP) than butylated hydroxytoluene (BHT), attributed to its p-tolylaminoethyl group. The target’s phenolic hydroxyl may achieve similar or superior activity due to direct radical stabilization .
Anti-Exudative Activity
Enzyme Inhibition
- Purine-based analogs (e.g., ) exhibited antithyroid activity by inhibiting thyroid peroxidase. The target’s triazole core could similarly interact with heme-containing enzymes but with modified selectivity due to its substituents .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a derivative of the triazole family, which has garnered attention due to its diverse biological activities. The triazole ring is known for its pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a triazole ring substituted with a chlorophenyl group and a phenyl group, along with a sulfanyl linkage and an acetohydrazide moiety. Its molecular formula is with a molecular weight of approximately 465.9 g/mol. The presence of sulfur in the structure enhances its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have shown significant antibacterial effects against various strains of bacteria. Research indicates that derivatives similar to the target compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that triazole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin and streptomycin .
- Antifungal Effects : The antifungal efficacy of triazole compounds is well-documented. The target compound's structural elements suggest potential effectiveness against fungal pathogens such as Candida and Aspergillus species. A related study demonstrated that similar triazoles effectively inhibited fungal growth with MIC values significantly lower than those of conventional antifungal agents .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have been evaluated against various cancer cell lines:
- Colon Carcinoma : One study found that a closely related triazole derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon cancer cells .
- Breast Cancer : Other derivatives showed IC50 values of 43.4 μM and 27.3 μM against T47D breast cancer cells, indicating promising anticancer activity .
These findings suggest that the target compound may also exhibit significant anticancer properties due to its structural similarities.
Anti-inflammatory Activity
Compounds containing the triazole ring have been recognized for their anti-inflammatory effects. In vitro assays measuring cyclooxygenase (COX) inhibition demonstrated that certain triazole derivatives can effectively reduce inflammation markers, making them potential candidates for treating inflammatory diseases .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing various triazole derivatives revealed that modifications to the sulfanyl group significantly influenced biological activity. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity .
- Biological Screening : Another research effort involved screening synthesized triazole derivatives against Mycobacterium tuberculosis. While some compounds showed lower activity than rifampicin (a standard tuberculosis treatment), they still demonstrated noteworthy antimicrobial properties .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
